molecular formula C18H30INO2 B13767216 Ammonium, diethyl(2-hydroxyethyl)methyl-, iodide, 2-phenylvalerate CAS No. 73664-05-8

Ammonium, diethyl(2-hydroxyethyl)methyl-, iodide, 2-phenylvalerate

Cat. No.: B13767216
CAS No.: 73664-05-8
M. Wt: 419.3 g/mol
InChI Key: IWFHTCWXMSUCRH-UHFFFAOYSA-M
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Description

Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide is a chemical compound with the molecular formula C18H30INO2 and a molecular weight of 419.341 g/mol. It is known for its unique structure, which includes a phenylpentanoyloxy group and an azanium iodide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as diethyl malonate, by reaction with a strong base like sodium ethoxide in ethanol . The enolate ion then undergoes alkylation with an alkyl halide, such as an iodide, to form the desired product. The reaction conditions must be carefully controlled to ensure the formation of the correct product and to avoid side reactions.

Chemical Reactions Analysis

Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide involves its interaction with specific molecular targets. The azanium iodide moiety can interact with negatively charged sites on biomolecules, while the phenylpentanoyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide can be compared with other similar compounds, such as:

    Diethyl-methyl-[2-(2-phenylbutanoyloxy)ethyl]azanium iodide: This compound has a similar structure but with a butanoyloxy group instead of a pentanoyloxy group.

    Diethyl-methyl-[2-(2-phenylhexanoyloxy)ethyl]azanium iodide: This compound has a hexanoyloxy group, making it slightly larger than the pentanoyloxy derivative.

The uniqueness of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

73664-05-8

Molecular Formula

C18H30INO2

Molecular Weight

419.3 g/mol

IUPAC Name

diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium;iodide

InChI

InChI=1S/C18H30NO2.HI/c1-5-11-17(16-12-9-8-10-13-16)18(20)21-15-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

IWFHTCWXMSUCRH-UHFFFAOYSA-M

Canonical SMILES

CCCC(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[I-]

Origin of Product

United States

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